![molecular formula C16H18N2O2 B7534099 N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide, also known as DPC 333, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, as mentioned above. It has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, it has been shown to increase the levels of endogenous opioids, which are involved in pain relief.
实验室实验的优点和局限性
One of the advantages of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 in lab experiments is its high purity and yield, which makes it a reliable compound for research. It has also been shown to have a low toxicity profile, making it a safe compound to work with. However, one of the limitations of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333. One direction is to further study its mechanism of action, which would provide a deeper understanding of its potential applications. Another direction is to study its effects on different types of pain, such as neuropathic pain and cancer pain. Additionally, research could be conducted on the potential use of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 as a pesticide or corrosion inhibitor, as mentioned above. Finally, research could be conducted on the development of new compounds based on the structure of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333, which could have even greater potential for scientific research applications.
In conclusion, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, agriculture, and industry make it a promising compound for further study. While its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. With further research, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 could have even greater potential for scientific research applications.
合成方法
The synthesis of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 involves the reaction of 3-methylbenzylamine and 2-acetylpyridine in the presence of dimethylformamide and acetic acid. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity, making it a reliable method for synthesizing N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333.
科学研究应用
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, it has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties. In industry, it has been studied for its potential use as a corrosion inhibitor, as it has been shown to have excellent corrosion inhibition properties.
属性
IUPAC Name |
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-4-7-13(10-12)11-18-9-5-8-14(16(18)20)15(19)17(2)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNXDMIXDVFSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

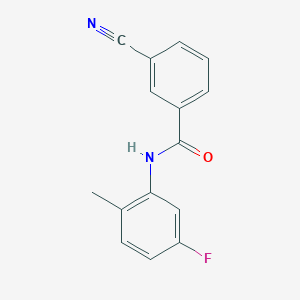
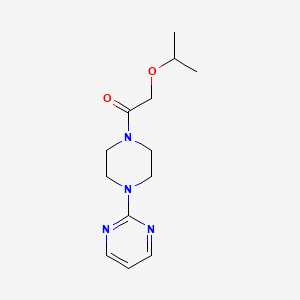
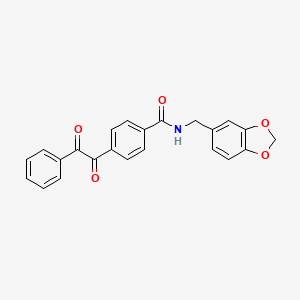
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)

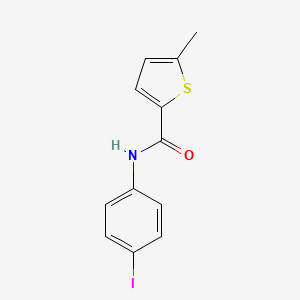
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
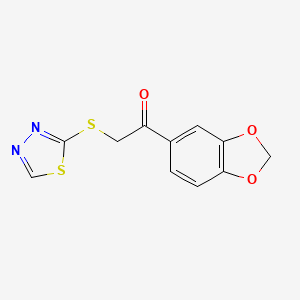
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)

![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)
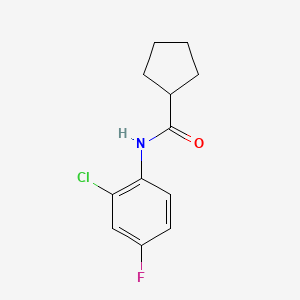

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)